Product packaging for Benzo[f][1,7]naphthyridin-5(6H)-one(Cat. No.:CAS No. 52817-50-2)

Benzo[f][1,7]naphthyridin-5(6H)-one

Cat. No.: B3353104
CAS No.: 52817-50-2
M. Wt: 196.2 g/mol
InChI Key: JPHOMKGRECYZES-UHFFFAOYSA-N
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Description

Benzo[f][1,7]naphthyridin-5(6H)-one (CAS 52817-50-2) is an organic compound with the molecular formula C12H8N2O and a molecular weight of 196.20 . This heterocyclic building block features a fused naphthyridine structure, which is of significant interest in medicinal and synthetic chemistry research . The benzo[f][1,7]naphthyridine scaffold is recognized as a promising alkaloid core; for instance, a novel derivative of this scaffold has been isolated from the actinobacterium Streptomyces albogriseolus found in mangrove sediments, highlighting its relevance in natural product discovery . Researchers utilize this compound and its derivatives as a key precursor for developing new synthetic methodologies and for exploring potential biological activities . As a building block, it is valuable for the synthesis of more complex polyheterocyclic systems . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Number: 52817-50-2 Molecular Formula: C12H8N2O Molecular Weight: 196.20 g/mol SMILES: O=C1[nH]c2ccccc2c2c1nccc2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O B3353104 Benzo[f][1,7]naphthyridin-5(6H)-one CAS No. 52817-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-benzo[f][1,7]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-12-11-9(5-3-7-13-11)8-4-1-2-6-10(8)14-12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHOMKGRECYZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)N2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446410
Record name 6H-benzo[f][1,7]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52817-50-2
Record name 6H-benzo[f][1,7]naphthyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Naphthyridine Scaffolds in Contemporary Chemical Research

Naphthyridine scaffolds, which are bicyclic heterocyclic aromatic compounds containing two nitrogen atoms, are considered privileged structures in medicinal chemistry. researchgate.netnih.govnih.gov Their significance stems from their diverse and potent biological activities, which have led to their incorporation into numerous clinically important drugs. researchgate.netnih.gov The versatility of the naphthyridine core allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties. nih.gov

Derivatives of various naphthyridine isomers, such as 1,8-naphthyridine (B1210474) and 1,6-naphthyridine, have demonstrated a broad spectrum of therapeutic potential. researchgate.netresearchgate.net These include antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive activities. researchgate.netresearchgate.net For instance, nalidixic acid, a 1,8-naphthyridine derivative, was one of the first synthetic quinolone antibiotics. uni-rostock.de The ability of the naphthyridine scaffold to interact with various biological targets, including enzymes and receptors, makes it a valuable framework for the design and discovery of new therapeutic agents. nih.govnih.gov The continuous exploration of naphthyridine derivatives highlights their enduring importance in the quest for novel and more effective pharmaceuticals.

An Overview of Benzo Fused Naphthyridinone Systems: Structural Classification and Nomenclature

Benzo-fused naphthyridinone systems are a class of polycyclic aromatic compounds where a benzene (B151609) ring is fused to a naphthyridine core that also contains a ketone group (an "-one" suffix in the nomenclature). The nomenclature of these complex structures follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC) for fused heterocyclic systems. rsc.orgresearchgate.netresearchgate.net

The name "Benzo[f] Current time information in Bangalore, IN.mdpi.comnaphthyridin-5(6H)-one" itself provides a roadmap to its structure:

Benzo : Indicates the presence of a fused benzene ring.

[f] : Specifies the face of the parent heterocycle (the naphthyridine system) where the fusion occurs. The edges of the parent ring are lettered sequentially.

Current time information in Bangalore, IN.mdpi.comnaphthyridine : Defines the parent bicyclic heterocycle. "Naphthy" indicates a bicyclic structure related to naphthalene (B1677914), "aza" (implied by "naphthyridine") refers to the nitrogen atoms, and the numbers "1" and "7" denote the positions of these nitrogen atoms within the bicyclic framework.

-5(6H)-one : This part of the name indicates the presence of a carbonyl group (C=O) at position 5. The "(6H)" specifies that position 6 is a saturated carbon atom bearing a hydrogen, which is necessary to accommodate the ketone at position 5.

The structural diversity of benzo-fused naphthyridinones arises from the various possible isomeric forms. These isomers differ in the positions of the nitrogen atoms within the naphthyridine core and the location of the benzene ring fusion. Some examples of other benzo-fused naphthyridine systems include benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridines, benzo[h] Current time information in Bangalore, IN.uni-rostock.denaphthyridines, and benzo[c] mdpi.comresearchgate.netnaphthyridines. researchgate.netrsc.orgnih.gov Each of these scaffolds presents a unique three-dimensional arrangement and electronic distribution, leading to different chemical and biological properties.

The table below illustrates the classification of some benzo-fused naphthyridine isomers:

Isomer ClassDescription
Benzo[b]naphthyridinesBenzene ring fused to the 'b' face of the naphthyridine core.
Benzo[c]naphthyridinesBenzene ring fused to the 'c' face of the naphthyridine core.
Benzo[f]naphthyridinesBenzene ring fused to the 'f' face of the naphthyridine core.
Benzo[h]naphthyridinesBenzene ring fused to the 'h' face of the naphthyridine core.

The Historical Development of Benzo F Current Time Information in Bangalore, In.mdpi.comnaphthyridine Synthesis and Its Derivatives

Classical Cyclization and Condensation Approaches

Traditional methods for building the benzo[f] mdpi.comresearchgate.netnaphthyridine framework often rely on well-established cyclization and condensation reactions. These classical approaches provide fundamental routes to the core structure.

Skraup-Type Cyclizations for Benzo[f]mdpi.comresearchgate.netnaphthyridine Core Construction

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been adapted for the construction of the benzo[f] mdpi.comresearchgate.netnaphthyridine skeleton. mdpi.comnih.gov This approach typically involves the intramolecular cyclization of 2-aminoazines with glycerol in the presence of a strong acid, such as sulfuric acid. mdpi.comnih.gov While a foundational method, it often requires harsh reaction conditions. Variations of the Skraup synthesis have also been utilized for related fused 1,5-naphthyridine (B1222797) systems, starting from aminopyridine or aminoquinoline derivatives and carbonyl compounds. nih.gov For instance, a modified Skraup synthesis has been used to prepare 5,10-dihydrobenzo[b] mdpi.comacs.orgnaphthyridin-10-one derivatives. nih.gov

Friedländer Condensation Strategies for Naphthyridinone Formation

The Friedländer annulation is another powerful tool for constructing quinoline and, by extension, naphthyridinone ring systems. nih.govwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. acs.orgnih.gov While direct examples for Benzo[f] mdpi.comresearchgate.netnaphthyridin-5(6H)-one are less common in the provided context, the Friedländer condensation is a key strategy for synthesizing various naphthyridine and benzo[b] mdpi.comacs.orgnaphthyridine derivatives. nih.govnih.gov For example, it has been used in the gram-scale synthesis of 1,8-naphthyridines in water using a choline (B1196258) hydroxide (B78521) catalyst. acs.orgnih.gov The reaction mechanism can proceed through either an initial aldol (B89426) addition followed by imine formation or vice versa. wikipedia.org

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, avoiding the isolation of intermediates. These strategies have been successfully applied to the synthesis of precursors for benzo[f] mdpi.comresearchgate.netnaphthyridinones.

Ugi-Type Reactions in the Synthesis of Benzo[f]mdpi.comresearchgate.netnaphthyridinone Precursors

The Ugi three-component reaction (Ugi-3CR) has been instrumental in creating precursors for 5-aryl-benzo[f] mdpi.comresearchgate.netnaphthyridines. mdpi.comnih.gov This one-pot process involves the reaction of tri-functional dienophile-containing ester-anilines, substituted benzaldehydes, and an isocyanide. mdpi.comnih.gov The resulting Ugi adducts, which are α-acylamido amides, are not typically isolated as they readily undergo subsequent reactions. mdpi.comnih.gov The Ugi reaction is known for its ability to generate molecular diversity, as seen in the synthesis of various heterocyclic scaffolds. nih.gov

Intramolecular Aza-Diels-Alder Cycloadditions for Polycyclic Construction

Following the Ugi-3CR, the in situ generated adducts containing both aza-diene and dienophile functionalities undergo an intramolecular aza-Diels-Alder cycloaddition. mdpi.comnih.gov This pericyclic reaction constructs the polycyclic framework, leading to oxa-bridged 5-aryl-containing benzo[f] mdpi.comresearchgate.netnaphthyridines. mdpi.com These intermediates can then be aromatized through an acid-catalyzed dehydration/oxidation process to yield the final 5-aryl-benzo[f] mdpi.comresearchgate.netnaphthyridines. mdpi.comnih.gov This cascade process, often assisted by microwave irradiation, provides a streamlined route to these complex heterocyclic systems. mdpi.comresearchgate.net

Rearrangement Reactions Leading to Benzo[f]mdpi.comresearchgate.netnaphthyridinones

Rearrangement reactions offer alternative and sometimes unexpected pathways to the benzo[f] mdpi.comresearchgate.netnaphthyridinone scaffold. For instance, the heating of hexahydro-5H-pyrrolo[2,1-c] mdpi.comnih.govbenzodiazepine-2,5,11-trione in boiling phosphoryl chloride has been reported to yield a rearranged product, 3,5-dichlorobenzo[h] mdpi.commdpi.comnaphthyridine, with the structure confirmed by X-ray diffraction analysis. researchgate.net Another study describes the Stevens rearrangement of phenylethynyl derivatives of benzo[b] mdpi.commdpi.comnaphthyridines when reacted with activated alkynes like methyl propiolate. mdpi.com

Cascade and One-Pot Synthetic Protocols for Enhanced Efficiency

The demand for streamlined synthetic routes that minimize step-counts, purification processes, and resource consumption has propelled the development of cascade and one-pot reactions. In the context of benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridine synthesis, these strategies offer a powerful means to rapidly assemble the complex tricyclic framework.

A notable example is the microwave-assisted, one-pot, cascade synthesis of 5-aryl-benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridines. This process involves an Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition and a subsequent aromatization sequence. rsc.orgmdpi.com The key components of this reaction are tri-functional dienophile-containing ester-anilines, various substituted benzaldehydes, and the chain-ring tautomerizable 2-isocyano-1-morpholino-3-phenylpropan-1-one. rsc.org This multicomponent approach allows for the formation of multiple bonds in a single operation, leading to significant gains in synthetic efficiency. The initial Ugi adducts, possessing both aza-diene and dienophile functionalities, undergo an in-situ aza-Diels-Alder reaction to form an oxa-bridged intermediate, which is then aromatized to yield the final polysubstituted 5-aryl-benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridines. rsc.orgmdpi.com

Microwave-Assisted and Green Chemistry Approaches in Benzo[f]Current time information in Bangalore, IN.nih.govnaphthyridinone Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into synthetic methodologies. This is often coupled with enabling technologies like microwave irradiation to enhance reaction rates and efficiencies.

As highlighted in the previous section, microwave assistance is a key feature of the one-pot cascade synthesis of 5-aryl-benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridines. rsc.orgmdpi.com Microwave heating can significantly shorten reaction times and improve yields in the intramolecular aza-Diels-Alder cycloaddition step. mdpi.com

In a broader context of naphthyridine synthesis, "on-water" reactions represent a significant green chemistry approach. For instance, a regioselective, one-pot, multi-component synthesis of benzo[c]pyrazolo nih.govrsc.orgnaphthyridine derivatives has been developed using water as the solvent. rsc.orgscilit.com This method involves the reaction of isatin, malononitrile, and 3-aminopyrazole. The process benefits from the unique properties of water as a solvent, leading to short reaction times, reduced waste, and the avoidance of transition metal catalysts for C-C and C-N bond formation. rsc.orgscilit.com While this example does not produce the exact benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridin-5(6H)-one scaffold, it showcases the potential of aqueous, multicomponent strategies for the environmentally benign synthesis of related fused naphthyridine systems. The yields for the targeted naphthyridines in this on-water protocol are reported to be good to excellent. rsc.org

Synthesis of Structurally Modified Benzo[f]Current time information in Bangalore, IN.nih.govnaphthyridin-5(6H)-one Analogues

The exploration of the chemical space around a core scaffold is crucial for the development of new compounds with tailored properties. This is achieved through regioselective functionalization and the introduction of diverse substituents.

Regioselective Functionalization Strategies

The regioselective functionalization of the pre-formed benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridin-5(6H)-one scaffold is a critical aspect of analogue synthesis. However, specific literature detailing the direct, regioselective substitution on this particular tricycle is limited.

More broadly, regioselective synthesis of related isomers, such as benzo[c]pyrazolo nih.govrsc.orgnaphthyridines, has been achieved through a one-pot, multi-component reaction, which controls the final substitution pattern. rsc.orgnih.gov In this case, the regioselectivity is dictated by the reaction pathway, involving a Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization sequence. rsc.org

Another strategy for achieving regioselectivity is through ring annulation on a pre-functionalized precursor. For example, in the synthesis of benzo[c]pyrazolo[4,3-f]pyrimido[4,5,6-ij] nih.govrsc.orgnaphthyridines, the starting benzo[c]pyrazolo nih.govrsc.orgnaphthyridine derivatives containing amino groups at specific positions (5 and 6) are treated with acetic anhydride (B1165640) to achieve a regioselective ring fusion. nih.gov

While these examples are on related but different scaffolds, they illustrate the types of strategies that could potentially be applied to the regioselective functionalization of benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridin-5(6H)-one, either through controlled cyclization reactions or by leveraging the inherent reactivity of specific positions on the heterocyclic core.

Scaffold Diversity and Analogue Generation through Substituent Variations

Generating a library of analogues with diverse substituents is a cornerstone of modern drug discovery and materials science. For the benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridinone scaffold, this is primarily achieved by varying the starting materials in multicomponent reactions.

The one-pot cascade synthesis of 5-aryl-benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridines provides a clear example of this approach. mdpi.com By using a range of substituted benzaldehydes, a series of analogues with different aryl groups at the 5-position were synthesized. This demonstrates the utility of this method for generating scaffold diversity in a targeted manner. mdpi.com

Benzaldehyde SubstituentProductYield of Oxa-bridged Intermediate (%)Yield of Aromatized Product (%)
4-chlorobenzaldehyde5-(4-chlorophenyl)-benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridine7564
4-methylbenzaldehyde5-(4-methylphenyl)-benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridine7855
4-methoxybenzaldehyde5-(4-methoxyphenyl)-benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridine8243
3-nitrobenzaldehyde5-(3-nitrophenyl)-benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridine6533
2-chlorobenzaldehyde5-(2-chlorophenyl)-benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridine6326
Benzaldehyde5-phenyl-benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridine8564

Data sourced from Morales-delaCruz et al., 2018. mdpi.com

Furthermore, studies on related benzo[b] Current time information in Bangalore, IN.nih.govnaphthyridine scaffolds have shown that the introduction of phenylethynyl or indolyl groups at specific positions can significantly expand the chemical diversity and biological activity of the resulting compounds. nih.gov These functionalizations are often achieved through multi-step sequences involving the initial synthesis of a halogenated precursor followed by cross-coupling reactions. While on a different isomer, these methods highlight the potential for late-stage diversification of the benzo-naphthyridine core.

The synthesis of octahydrobenzo[h] Current time information in Bangalore, IN.nih.govnaphthyridine derivatives as part of a study on RXR agonists also illustrates how modifications to the substitution pattern of the core structure can be systematically explored. acs.org

In essence, the generation of diverse analogues of benzo[f] Current time information in Bangalore, IN.nih.govnaphthyridin-5(6H)-one and its related structures relies heavily on the strategic selection of building blocks in multi-component reactions and the application of established synthetic transformations to introduce a wide array of functional groups onto the core scaffold.

Elucidation of Reaction Pathways and Transition States

The construction of the benzo[f] mdpi.comnih.govnaphthyridine framework is often accomplished via a cascade process that begins with an Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition. mdpi.comnih.gov This sequence elegantly assembles the core structure from relatively simple starting materials.

The proposed reaction pathway commences with the reaction of an amine and an aldehyde to form a Schiff base. nih.gov This Schiff base is then activated by a Lewis acid, such as lithium bromide, to form an iminium-like ion. The isocyanide component then undergoes a nucleophilic attack on this activated species to generate a nitrilium ion. A subsequent chain-ring tautomerization leads to the formation of a 5-aminooxazole, which serves as the Ugi adduct. nih.gov

A critical, and often spontaneous, step in the cascade is the intramolecular aza-Diels-Alder reaction of the Ugi adduct. In this step, the dienophile and the aza-diene functionalities within the same molecule react to form an oxa-bridged intermediate. mdpi.com It has been noted that attempts to isolate the initial Ugi adducts are often unsuccessful as the intramolecular cycloaddition occurs readily at elevated temperatures, for instance at 60 °C. mdpi.com This suggests a relatively low activation barrier for this cyclization step. The stereochemistry of the resulting oxa-bridged product is influenced by the gauche relationship between the protons originating from the dienophile-containing ester-anilines. nih.gov While detailed computational studies on the specific transition states for the benzo[f] mdpi.comnih.govnaphthyridin-5(6H)-one system are not extensively reported, the general mechanism of aza-Diels-Alder reactions is understood to proceed through a concerted or stepwise pathway, often influenced by the nature of the reactants and catalysts.

Role of Catalysts and Reaction Conditions in Selectivity and Yield

In the initial Ugi-3CR, Lewis acids are instrumental. Lithium bromide (LiBr) has been effectively used to activate the Schiff base towards nucleophilic attack by the isocyanide. nih.gov The use of microwave irradiation has also been shown to be a crucial factor, significantly reducing reaction times. mdpi.com For instance, the synthesis of oxa-bridged 5-aryl-benzo[f] mdpi.comnih.govnaphthyridines has been successfully achieved with microwave assistance at 65 °C. nih.gov

The subsequent aromatization of the oxa-bridged intermediate to the final benzo[f] mdpi.comnih.govnaphthyridine product is typically acid-catalyzed. nih.gov A screening of various acidic conditions has revealed that trifluoroacetic acid (TFA) in acetonitrile (B52724) at 0 °C provides optimal results for this transformation. nih.gov The choice of solvent and acid is critical, as demonstrated by the varying yields obtained with different systems.

The following table summarizes the optimization of the aromatization step for a model compound, highlighting the impact of different reagents and solvents on the reaction yield.

EntryReagent (equiv.)SolventYield (%)
1TFA (1.0)MeCN75
2TFA (2.0)MeCN72
3TFA (0.5)MeCN68
4p-TsOH (1.0)MeCN55
5AcOH (1.0)MeCN40
6AcOH/MeOH-Decomposition
7TFA (1.0)MeCN (0.1 M)70

Interestingly, the electronic nature of the substituents on the aryl ring at the C-5 position does not appear to have a substantial effect on the efficiency of the aromatization process, with no clear trend observed in the yields. mdpi.com

Advanced Spectroscopic Characterization of Benzo F 1 2 Naphthyridin 5 6h One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of Benzo[f] nih.govacs.orgnaphthyridin-5(6H)-one and its derivatives in solution. nih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. For instance, in benzo[b] nih.govresearchgate.netnaphthyridone, a related isomer, the most deshielded proton is the one attached to the N-10 ring atom (12.25 ppm), followed by the pyridinic protons. lew.ro The assignments of proton signals are typically confirmed using coupling patterns and COSY (Correlation Spectroscopy) spectra. researchgate.netlew.ro The ¹³C NMR spectrum reveals the number of distinct carbon atoms in the molecule. lew.ro Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are employed to differentiate between quaternary, methine, methylene (B1212753), and methyl carbons. lew.ro

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning complex spectra. nih.gov Homonuclear correlation experiments like COSY identify protons that are coupled to each other, typically on adjacent carbons. rsc.orgoxinst.com This is crucial for tracing out the spin systems within the molecule. oxinst.com For more complex spin systems, TOCSY (Total Correlation Spectroscopy) can be used to show correlations between all protons within a coupled network. oxinst.com

Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), link protons to their directly attached carbons (HSQC) or to carbons separated by two or three bonds (HMBC). These experiments are vital for assigning quaternary carbons and piecing together the complete molecular framework. researchgate.netlew.ro For example, in 2,4-dimethyl-5-amino-benzo[b] nih.govresearchgate.netnaphthyridine, the HETCOR spectrum was used to correlate proton and carbon signals. lew.ro

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule. rsc.org The presence of NOESY cross-peaks between specific protons can confirm their spatial proximity. rsc.org

The chemical shifts in ¹³C NMR spectra can also be used to study tautomeric equilibria in benzimidazole (B57391) derivatives, a related class of heterocycles. mdpi.com The position of certain carbon signals can indicate the predominant tautomeric form in a given solvent. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Benzo-naphthyridine Analogues This table presents a generalized view of expected chemical shifts based on data from related structures. Actual values for Benzo[f] nih.govacs.orgnaphthyridin-5(6H)-one may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.8110 - 150
Lactam NH10.0 - 12.5-
C=O-160 - 180
Quaternary C-115 - 160

Data compiled from studies on related benzo[b] nih.govresearchgate.netnaphthyridine and benzo[b] nih.govresearchgate.netnaphthyridone systems. nih.govlew.ro

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of Benzo[f] nih.govacs.orgnaphthyridin-5(6H)-one and its analogues. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. nih.govnih.gov

Common ionization techniques used for these types of compounds include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). acs.org In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.gov The accurate mass measurement of this molecular ion is the first step in confirming the identity of the compound. For example, the HRMS (MALDI+) analysis of 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine showed the [M+H]⁺ ion at m/z 233.0831, which was very close to the calculated value of 233.0846 for C₁₃H₁₃ClN₂. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. nih.gov In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. nih.gov The analysis of these fragmentation patterns provides valuable structural information. For instance, in a study of 1,5-benzodiazepine derivatives, a related heterocyclic system, the major fragmentation pathways involved cleavages in the seven-membered ring. nih.gov This information helps to confirm the connectivity of the atoms within the molecule.

The fragmentation patterns can be complex, but they often reveal the loss of small, stable neutral molecules or radicals. miamioh.edu For aromatic ketones, a common fragmentation is the loss of the R group via α-cleavage, followed by the loss of carbon monoxide (CO). miamioh.edu The study of these fragmentation pathways, often aided by computational analysis, is crucial for the structural elucidation of novel compounds. nih.gov

Table 2: Expected Mass Spectrometry Data for Benzo[f] nih.govacs.orgnaphthyridin-5(6H)-one This table is predictive and based on the elemental composition C₁₂H₈N₂O.

Ion Calculated m/z Technique
[M+H]⁺197.0658HRMS (ESI)
[M+Na]⁺219.0478HRMS (ESI)
[M]⁺196.0637HRMS (EI)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within Benzo[f] nih.govacs.orgnaphthyridin-5(6H)-one and its analogues. researchgate.net The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the conjugated π-system of the molecule.

The UV-Vis absorption spectra of these compounds typically show multiple absorption bands corresponding to π → π* and n → π* transitions. nih.gov The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are characteristic of the specific chromophore. For example, hybrid compounds of 1,8-naphthalimide (B145957) and benzotriazole (B28993) exhibit broad absorption bands in the UV region, with absorption maxima ranging from 337 to 356 nm. nih.gov

The photophysical properties, including fluorescence and phosphorescence, can also be studied. nih.govrsc.org Upon excitation, the molecule can return to the ground state via radiative pathways (fluorescence, phosphorescence) or non-radiative pathways. rsc.org The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). nih.gov The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. nih.gov

For instance, some 1,8-naphthalimide derivatives are known to be fluorescent, while related benzotriazole derivatives are often non-emissive due to efficient non-radiative decay pathways. nih.gov The study of these properties is important for applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov The photostability of these compounds can also be assessed by monitoring the changes in their UV-Vis spectra upon prolonged exposure to UV radiation. rsc.org

Table 3: Generalized Photophysical Data for Naphthyridinone Analogues This table presents a range of typical values observed for related heterocyclic systems.

Parameter Typical Range Significance
Absorption λ_max (nm)300 - 400Wavelength of maximum light absorption
Emission λ_max (nm)400 - 600Wavelength of maximum fluorescence/phosphorescence
Molar Absorptivity (ε, M⁻¹cm⁻¹)10,000 - 50,000Measure of how strongly the compound absorbs light
Fluorescence Quantum Yield (Φ_F)0.01 - 0.90Efficiency of the fluorescence process

Data compiled from studies on related naphthalimide and benzotriazole derivatives. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for Benzo[f] nih.govacs.orgnaphthyridin-5(6H)-one and its analogues by determining the precise arrangement of atoms in the solid state. mdpi.com This technique yields a three-dimensional model of the molecule, revealing bond lengths, bond angles, and intermolecular interactions.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For example, the single-crystal X-ray analysis of a benzo[b] nih.govresearchgate.netnaphthyridine derivative confirmed its molecular structure. mdpi.com

The crystal structure reveals important details about the planarity of the molecule and the conformation of any flexible substituents. acs.orgresearchgate.net For instance, in a study of a benzo[b]naphtho[2,3-d]thiophene, the mean plane of the benzothiophene (B83047) ring system was found to be nearly coplanar with the naphthalene (B1677914) ring system. researchgate.net

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net These interactions can significantly influence the physical properties of the compound in the solid state. The crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access. mdpi.com

Table 4: Representative Crystallographic Data for a Benzo-fused Heterocycle This table shows example data for a related structure, 1,4-dimethyl-6H-benzo[b]naphtho[1,2-d]pyran-6-one, to illustrate the type of information obtained from X-ray crystallography.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.526(1)
b (Å)9.523(1)
c (Å)21.421(2)
V (ų)2759.2
Z8

Data from the crystal structure of 1,4-dimethyl-6H-benzo[b]naphtho[1,2-d]pyran-6-one. researchgate.net

Computational and Theoretical Studies on Benzo F 1 2 Naphthyridin 5 6h One Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method for this purpose, balancing computational cost and accuracy. scispace.com These calculations can determine a molecule's optimized geometry, electronic structure, and various molecular properties. researchgate.netnih.gov

DFT studies involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G+(d,p)) to solve the Schrödinger equation approximately. scispace.comnih.gov The output of these calculations provides valuable information on:

Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. scispace.com

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and delocalization within the molecule. researchgate.net

While these methods are powerful, specific DFT studies detailing the electronic structure and reactivity of Benzo[f] ijpsonline.comnih.govnaphthyridin-5(6H)-one are not extensively detailed in the available literature. However, the principles of DFT are broadly applied to similar heterocyclic systems to guide synthesis and predict reaction outcomes. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijpsonline.com This method is instrumental in drug discovery for elucidating the binding mode of a molecule and predicting its affinity for a biological target. nih.gov

For Benzo[f] ijpsonline.comnih.govnaphthyridin-5(6H)-one, its interaction with specific biological targets has been recorded. It has been identified as an inhibitor of Poly [ADP-ribose] polymerase 1 (PARP-1), a key enzyme involved in DNA repair and a target in cancer therapy. bindingdb.org The inhibitory activity provides a basis for molecular docking studies to understand the specific interactions within the PARP-1 active site that are responsible for this effect.

The general process of a docking study involves:

Preparation of the 3D structures of the ligand (e.g., Benzo[f] ijpsonline.comnih.govnaphthyridin-5(6H)-one) and the target protein (e.g., PARP-1).

Defining the binding site or active site on the protein.

Using a scoring algorithm to sample different ligand conformations and orientations within the binding site and rank them based on their predicted binding affinity.

Successful docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues of the target protein. nih.gov This information is invaluable for structure-guided drug design and optimization.

Inhibitory Activity of Benzo[f] ijpsonline.comnih.govnaphthyridin-5(6H)-one
Compound NameTargetActivity TypeActivity ValueReference
Benzo[f] ijpsonline.comnih.govnaphthyridin-5(6H)-onePoly [ADP-ribose] polymerase 1 (Human)IC5014000 nM bindingdb.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. ijpsonline.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules and provide insights into the structural features required for that activity.

Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). taylorfrancis.com These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to build a predictive model.

CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points around the aligned molecules. The resulting field values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). ijpsonline.comnih.gov

CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the structure-activity relationship. ijpsonline.comresearchgate.net

The predictive power of these models is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). ijpsonline.comnih.gov

While specific 3D-QSAR studies on Benzo[f] ijpsonline.comnih.govnaphthyridin-5(6H)-one derivatives were not found, studies on related isomers like benzo[h] ijpsonline.comtaylorfrancis.comnaphthyridin-2(1H)-one analogs demonstrate the utility of these methods. ijpsonline.comijpsonline.com For instance, a CoMFA and CoMSIA study on these analogs as mTOR inhibitors yielded statistically significant models. ijpsonline.comijpsonline.com

Example 3D-QSAR Model Statistics for Benzo[h] ijpsonline.comtaylorfrancis.comnaphthyridin-2(1H)-one Analogs (mTOR Inhibitors)
ModelOptimal Principal Components (n)Field ContributionsReference
CoMFA0.6070.9094Steric (50.3%), Electrostatic (49.7%) ijpsonline.com
CoMSIA0.7030.9355Electrostatic (39.8%), Hydrophobic (29.0%), H-bond Donor (19.8%), H-bond Acceptor (11.4%) ijpsonline.com

The primary application of 3D-QSAR models is to guide the design of new compounds with improved activity. ijpsonline.com This is achieved by visualizing the results as 3D contour maps. ijpsonline.com These maps highlight regions around the molecule where specific properties are predicted to enhance or diminish biological activity.

For example, a CoMSIA contour map might show:

Green contours: Regions where bulky (sterically favored) groups increase activity.

Yellow contours: Regions where bulky groups decrease activity.

Blue contours: Areas where positive charges (electropositive groups) are favorable.

Red contours: Areas where negative charges (electronegative groups) are favorable.

White/Yellow contours: Regions where hydrophobic groups enhance activity.

Cyan contours: Regions where hydrogen bond donors are favorable.

Magenta contours: Regions where hydrogen bond acceptors are favorable.

By analyzing these maps in conjunction with the binding mode from molecular docking, chemists can make informed decisions about where to modify a lead compound to improve its interaction with the target, thereby enhancing its potency. ijpsonline.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For ligand-target interactions, MD simulations provide a dynamic view of the binding process, offering insights that are not available from static docking poses. fip.org

An MD simulation begins with a starting structure, often the result of a molecular docking study, and calculates the forces on each atom and their subsequent motion over short time steps (femtoseconds). nih.gov Over a simulation time of nanoseconds or longer, this technique can be used to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over time, researchers can determine if the ligand remains stably bound in the active site. fip.org

Analyze Conformational Changes: MD can show how the protein and ligand adapt their conformations to achieve an optimal fit.

Characterize Intermolecular Interactions: It allows for the analysis of the persistence of key interactions, like hydrogen bonds, throughout the simulation. nih.gov

Calculate Binding Free Energy: Advanced techniques like MM-GBSA can be used to estimate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores alone. scispace.com

Although specific MD simulation studies focused on Benzo[f] ijpsonline.comnih.govnaphthyridin-5(6H)-one are not prominently featured in the search results, this methodology is a standard and powerful tool for validating docking results and understanding the stability and dynamics of ligand-receptor complexes in related drug discovery projects. nih.govfip.org

Chemical Biology and Mechanistic Biological Applications of Benzo F 1 2 Naphthyridin 5 6h One Derivatives

Investigations into Molecular Target Interactions (e.g., DNA, Enzymes)

The biological effects of benzo[f] nih.govnih.govnaphthyridin-5(6H)-one derivatives are often attributed to their direct interactions with key cellular components. Research has focused on two primary classes of targets: nucleic acids, particularly DNA, and various enzymes critical to cell function and proliferation.

The planar aromatic nature of the benzonaphthyridine core is a key feature enabling it to interact with the double helix of DNA. Derivatives of related benzonaphthyridine systems have been shown to bind to DNA, often through intercalation, a process where the molecule inserts itself between the base pairs of the DNA strand.

Molecular docking studies of novel benzo[b] nih.govmit.edunaphthyridines indicate a preference for binding to the AT-rich regions of double-stranded DNA (ds-DNA) nih.gov. This binding is not merely passive; upon photoirradiation, these compounds can promote the cleavage of plasmid DNA nih.gov. Similarly, certain 6-methyl-dibenzo[b,h] nih.govmedchemexpress.comnaphthyridinium triflate derivatives exhibit strong fluorescence that is altered upon intercalation into ds-DNA, making them useful as fluorescent probes for DNA binding rsc.org.

Further extending the polycyclic system, angularly fused pentacyclic 13H-benzo[f]chromeno[4,3-b] nih.govnih.govnaphthyridines have been designed and synthesized. Molecular docking simulations revealed that these compounds intercalate into the DNA single-strand cleavage site, engaging in van der Waals and π-π stacking interactions with DNA bases and key amino acid residues of associated enzymes like topoisomerase nih.gov. Closely related dibenzo[c,h] nih.govresearchgate.netnaphthyridine derivatives are also known to intercalate into the DNA double helix nih.gov. This mode of action, disrupting DNA structure and function, is a common mechanism for the cytotoxic effects of such planar polycyclic molecules.

Beyond direct DNA binding, benzo[f] nih.govnih.govnaphthyridin-5(6H)-one derivatives are potent inhibitors of several key enzymes. Their mechanism of action often involves competing with endogenous ligands, such as ATP, at the enzyme's active site.

PARP1 Inhibition: Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in DNA repair. Its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. The parent compound, 6H-Benzo[f] nih.govnih.govnaphthyridin-5-one, has been identified as an inhibitor of PARP1 with an IC50 value of 14,000 nM bindingdb.org. Various derivatives of related benzonaphthyridinone scaffolds have been developed as highly potent PARP1 inhibitors. For instance, a series of benzo[de] nih.govnih.govnaphthyridin-7(8H)-ones bearing a functionalized long-chain appendage yielded compounds with exceptionally high potency, with one lead compound showing a PARP1 inhibitory activity of 0.31 nM nih.gov. Mechanistic studies confirmed that these inhibitors significantly block PARylation in cells, lead to an accumulation of DNA double-strand breaks, and disrupt cell-cycle progression nih.gov. Similarly, 1,3,4,5-tetrahydro-benzo[c] nih.govnih.gov-napthyridin-6-ones have been developed as a potent class of PARP-1 inhibitors nih.gov.

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many cancers. Several potent Aurora kinase inhibitors have been identified based on the 5H-benzo[c] nih.govmit.edunaphthyridin-6-one scaffold nih.gov. X-ray crystallography has revealed that these inhibitors bind within the ATP binding site of Aurora kinase A nih.gov. One potent and selective pan-Aurora inhibitor from this class demonstrated significant antiproliferative effects and inhibited the phosphorylation of histone H3, a key substrate of Aurora kinase B, both in cell lines and in vivo nih.gov.

Topoisomerase Inhibition: DNA topoisomerases are enzymes that manage the topological state of DNA and are vital for replication and transcription. They are established targets for anticancer drugs. A series of angularly fused pentacyclic compounds, 13H-benzo[f]chromeno[4,3-b] nih.govnih.govnaphthyridines, were evaluated for their ability to inhibit human topoisomerase I and IIα nih.gov. Several compounds in this series exhibited potent dual inhibitory activity. Notably, one derivative was 1.25 times more potent as a Topoisomerase IIα inhibitor than the reference drug etoposide, while another showed superior topoisomerase I inhibition compared to camptothecin nih.gov. Molecular docking suggested their binding at the DNA cleavage site of the enzymes nih.gov. Dibenzo[c,h] nih.govresearchgate.netnaphthyridinediones have also been designed as effective Topoisomerase I inhibitors, based on the structure of the known indenoisoquinoline drugs nih.gov.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights into Biological Interactions

Understanding the relationship between the chemical structure of the benzo[f] nih.govnih.govnaphthyridin-5(6H)-one derivatives and their biological activity is crucial for designing more potent and selective agents. SAR studies have provided valuable insights into the key molecular features required for effective target interaction.

For PARP1 inhibition, SAR studies on 1,3,4,5-tetrahydro-benzo[c] nih.govmedchemexpress.com- and [c] nih.govnih.gov-napthyridin-6-ones revealed that partial saturation of the C-ring results in derivatives that are several times more potent than their aromatic C-ring counterparts nih.gov. The addition of tertiary amines to the structure was also a key modification to enhance aqueous solubility nih.gov. In another series of benzo[de] nih.govnih.govnaphthyridin-7(8H)-ones, the addition of a functionalized long-chain appendage was critical for achieving high potency nih.gov.

In the context of Aurora kinase inhibition, an SAR campaign based on the 5H-benzo[c] nih.govmit.edunaphthyridin-6-one scaffold led to the optimization of a potent and selective pan-Aurora inhibitor nih.gov. The insights for this structure-guided optimization were derived from the crystal structure of an initial hit compound in complex with Aurora kinase A, which clarified the binding mode within the ATP pocket nih.gov.

For cytotoxic activity, SAR studies on carboxamide derivatives of benzo[b] nih.govmedchemexpress.comnaphthyridin-(5H)ones showed that potent cytotoxicity was maintained across a remarkably diverse range of substituents at the 2-position nih.gov. Specifically, a 4-N-[2-(dimethylamino)ethyl] carboxamide group was identified as a favorable feature. The potency of these compounds was significantly influenced by the substituent at the 2-position, with a 2-(4-fluorophenyl) derivative proving to be exceptionally effective in vivo nih.gov.

The table below summarizes key SAR findings for different benzonaphthyridinone scaffolds.

ScaffoldTargetKey SAR FindingsReference
1,3,4,5-tetrahydro-benzo[c] nih.govnih.gov-napthyridin-6-onePARP1Partial saturation of the C-ring increases potency compared to the fully aromatic analog. Tertiary amine substituents enhance solubility. nih.gov
Benzo[de] nih.govnih.govnaphthyridin-7(8H)-onePARP1A functionalized long-chain appendage is crucial for high inhibitory activity. nih.gov
5H-benzo[c] nih.govmit.edunaphthyridin-6-oneAurora KinasesStructure-guided modifications based on binding mode in the ATP pocket led to potent and selective inhibitors. nih.gov
Benzo[b] nih.govmedchemexpress.comnaphthyridin-(5H)oneCytotoxicityA 4-N-[2-(dimethylamino)ethyl] carboxamide is a favorable moiety. Diverse substituents at the 2-position are tolerated, with a 2-(4-fluorophenyl) group showing high in vivo potency. nih.gov

Pharmacophore Modeling and Ligand Design Principles for Naphthyridinone Scaffolds

Pharmacophore modeling and other ligand-based design strategies are computational methods used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect nih.gov. These approaches are particularly valuable when the 3D structure of the target is unknown or when designing new scaffolds based on known active ligands nih.govtsijournals.com.

For the naphthyridinone class of compounds, these principles have been applied to develop novel inhibitors. For example, in the development of selective CK2 inhibitors, the known inhibitor silmitasertib (CX-4945) was used as a lead compound to design a new series of 5-(3-chlorophenylamino)benzo[c] medchemexpress.comnih.govnaphthyridine derivatives nih.gov. This ligand-based approach led to the discovery of a compound with stronger CK2 inhibitory activity and higher selectivity than the original lead nih.gov.

The development of PARP1 inhibitors has also benefited from such design principles. The core benzonaphthyridinone structure serves as a scaffold that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP1. This mimicry allows it to bind effectively in the enzyme's active site. Pharmacophore models for PARP1 inhibitors typically include a hydrogen bond acceptor (the lactam carbonyl), an aromatic ring system for stacking interactions, and often a donor/acceptor pair to interact with key residues in the catalytic domain. The successful design of potent PARP1 inhibitors with long-chain appendages highlights a strategy to extend the pharmacophore into additional binding pockets for enhanced affinity and selectivity nih.gov.

The use of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold for library synthesis further illustrates the application of ligand design principles nih.gov. By using a common core and systematically introducing diverse chemical functionalities (amides, ureas, sulfonamides), chemists can rapidly explore the chemical space around the scaffold to identify new lead compounds for various biological targets nih.gov. This approach leverages the favorable drug-like properties of the core naphthyridine structure while diversifying the features responsible for target-specific interactions.

Emerging Research Directions and Future Perspectives for Benzo F 1 2 Naphthyridin 5 6h One

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes to construct the Benzo[f]naphthyridin-5(6H)-one core is a primary focus of current research. Traditional methods often involve multiple steps, harsh reaction conditions, and the use of stoichiometric amounts of hazardous reagents. To address these limitations, chemists are exploring novel strategies that offer improved atom economy, reduced waste, and greater structural diversity.

One promising approach involves the use of transition-metal-catalyzed cross-coupling reactions. These reactions allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing a convergent and flexible means to assemble the tricyclic framework. For instance, palladium-catalyzed Buchwald-Hartwig and Suzuki-Miyaura couplings have been successfully employed in the synthesis of various substituted Benzo[f]naphthyridin-5(6H)-one derivatives.

Furthermore, there is a growing interest in the application of C-H activation strategies. This powerful technique enables the direct functionalization of ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials and thereby shortening synthetic sequences. The development of regioselective C-H activation methods for the Benzo[f]naphthyridin-5(6H)-one scaffold would represent a significant advancement in the field.

Integration of Advanced Computational and Experimental Techniques

The synergy between computational modeling and experimental studies is proving to be invaluable in accelerating the discovery and optimization of Benzo[f]naphthyridin-5(6H)-one-based compounds. In silico methods, such as molecular docking and molecular dynamics simulations, are being used to predict the binding modes of these compounds with their biological targets and to estimate their binding affinities.

These computational predictions help to prioritize compounds for synthesis and biological evaluation, thereby saving time and resources. For example, virtual screening of large compound libraries can identify potential hits with desired pharmacological profiles. Subsequently, the most promising candidates can be synthesized and tested experimentally to validate the computational predictions.

Quantitative structure-activity relationship (QSAR) studies are also being employed to establish mathematical relationships between the structural features of Benzo[f]naphthyridin-5(6H)-one derivatives and their biological activities. These models can then be used to guide the design of new analogs with improved potency and selectivity.

On the experimental front, advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, are providing detailed insights into the three-dimensional structures of Benzo[f]naphthyridin-5(6H)-one derivatives and their complexes with biological macromolecules. This information is crucial for understanding the molecular basis of their activity and for the rational design of next-generation compounds.

Exploration of Undiscovered Mechanistic Biological Interactions and Targets

While the biological activities of Benzo[f]naphthyridin-5(6H)-one derivatives have been demonstrated in various contexts, a comprehensive understanding of their mechanisms of action is still evolving. A key area of future research will be the identification and validation of novel biological targets for this class of compounds.

Target identification studies can be pursued through a variety of approaches, including chemical proteomics, where bioactive compounds are used as baits to capture their interacting proteins from complex biological mixtures. The identified proteins can then be validated as bona fide targets using genetic and pharmacological methods.

Furthermore, a deeper investigation into the downstream signaling pathways modulated by Benzo[f]naphthyridin-5(6H)-one derivatives is warranted. Techniques such as transcriptomics (RNA-seq) and proteomics can provide a global view of the changes in gene and protein expression induced by these compounds, offering clues to their mechanisms of action.

Understanding the polypharmacology of these compounds, i.e., their ability to interact with multiple targets, is another important research direction. While polypharmacology can sometimes lead to unwanted side effects, it can also be exploited for therapeutic benefit, particularly in complex diseases such as cancer and neurodegenerative disorders.

Potential Applications in Non-Biological Fields (e.g., Optoelectronic Materials, Molecular Switches)

Beyond their therapeutic potential, the unique photophysical properties of the Benzo[f]naphthyridin-5(6H)-one scaffold make it an attractive candidate for applications in materials science. The extended π-conjugated system of this heterocycle suggests that its derivatives could exhibit interesting electronic and optical properties.

For instance, by appropriate functionalization, it may be possible to tune the absorption and emission properties of these compounds, making them suitable for use as organic light-emitting diodes (OLEDs) or fluorescent probes for sensing applications. The introduction of electron-donating and electron-withdrawing groups can modulate the energy levels of the frontier molecular orbitals, thereby influencing their photophysical characteristics.

The rigid and planar structure of the Benzo[f]naphthyridin-5(6H)-one core also makes it a potential building block for the construction of supramolecular assemblies and functional materials. The ability to form hydrogen bonds and π-π stacking interactions could be exploited to create well-ordered structures with defined properties.

Q & A

Q. How can the compound be integrated into combination therapies for enhanced efficacy?

  • Methodological Answer : Co-administer with gabapentin (neuropathic pain) or roflumilast (PDE4 inhibitor) in rodent models. Synergy is quantified via isobolographic analysis and pharmacokinetic profiling (plasma T½, Cmax) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.